(2E)-3-{[4-chloro-3-(trifluoromethyl)phenyl]amino}-1-(4-methylphenyl)prop-2-en-1-one
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Overview
Description
The compound (2E)-3-{[4-chloro-3-(trifluoromethyl)phenyl]amino}-1-(4-methylphenyl)prop-2-en-1-one is a synthetic organic molecule characterized by the presence of a chloro, trifluoromethyl, and methyl-substituted phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-{[4-chloro-3-(trifluoromethyl)phenyl]amino}-1-(4-methylphenyl)prop-2-en-1-one typically involves the reaction of 4-chloro-3-(trifluoromethyl)aniline with 4-methylbenzaldehyde under basic conditions. The reaction proceeds through a condensation mechanism, forming the desired enone product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in a suitable solvent like ethanol or methanol at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction parameters, such as temperature and pressure, can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-{[4-chloro-3-(trifluoromethyl)phenyl]amino}-1-(4-methylphenyl)prop-2-en-1-one: undergoes various chemical reactions, including:
Oxidation: The enone moiety can be oxidized to form corresponding epoxides or diketones.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: The chloro and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are used under basic conditions.
Major Products
Oxidation: Epoxides, diketones.
Reduction: Alcohols, alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2E)-3-{[4-chloro-3-(trifluoromethyl)phenyl]amino}-1-(4-methylphenyl)prop-2-en-1-one: has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (2E)-3-{[4-chloro-3-(trifluoromethyl)phenyl]amino}-1-(4-methylphenyl)prop-2-en-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
(2E)-3-{[4-chloro-3-(trifluoromethyl)phenyl]amino}-1-(4-methylphenyl)prop-2-en-1-one: can be compared with other similar compounds, such as:
Dichloroanilines: These compounds also contain chloro-substituted aniline rings but lack the trifluoromethyl and enone functionalities.
Triple-bonded compounds: Such as acetylene and cyanogen, which have different bonding and reactivity characteristics.
4,5-Dihydroxy-1,3-benzenedisulfonic acid: An antioxidant compound with different functional groups and applications.
The uniqueness of This compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
(E)-3-[4-chloro-3-(trifluoromethyl)anilino]-1-(4-methylphenyl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClF3NO/c1-11-2-4-12(5-3-11)16(23)8-9-22-13-6-7-15(18)14(10-13)17(19,20)21/h2-10,22H,1H3/b9-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEZGDVZWWKJPFH-CMDGGOBGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C=CNC2=CC(=C(C=C2)Cl)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)/C=C/NC2=CC(=C(C=C2)Cl)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClF3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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